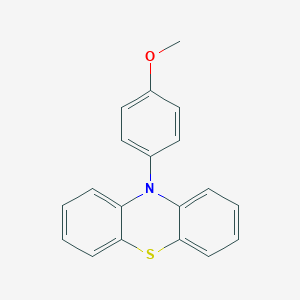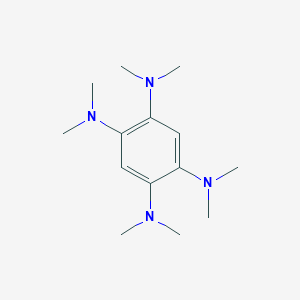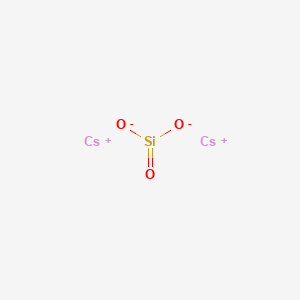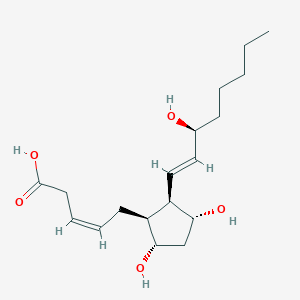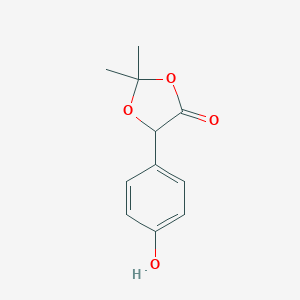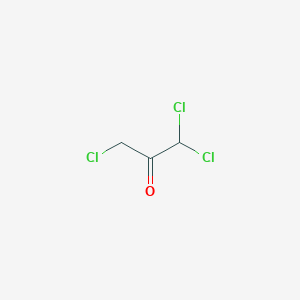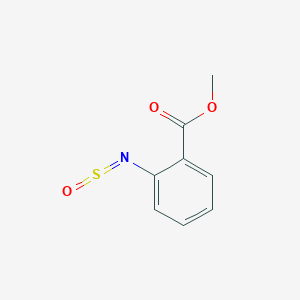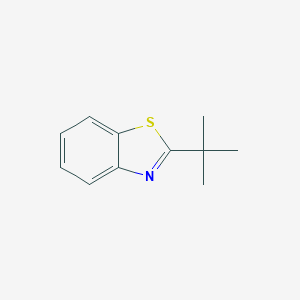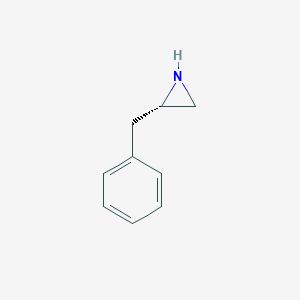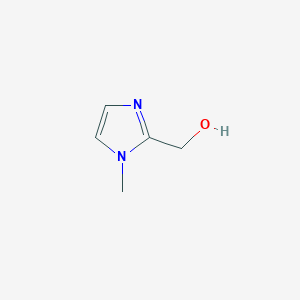
(1-Methyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
(1-Methyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals and coordination complexes.
Synthesis Analysis
The synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be achieved through different pathways. One method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, or by reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These processes yield alcohols that can be further converted into carbonyl compounds via the formation of quaternary salts. The (1-Methyl-1H-imidazol-2-yl)methanol system is considered a masked form of the carbonyl group and can act as a synthon for this functional group .
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-imidazol-2-yl)methanol has been studied in the context of its coordination with metal ions. In particular, Co(II) complexes derived from this ligand have been synthesized and characterized. The ligand coordinates to the Co(II) ion in different modes, depending on the complex. In one complex, it coordinates in a bidentate mode through the nitrogen and oxygen atoms, forming a hexa-coordinated compound with a distorted octahedral geometry. In another complex, it coordinates in a monodentate fashion through the nitrogen atom, resulting in a distorted tetrahedral geometry .
Chemical Reactions Analysis
The chemical reactivity of (1-Methyl-1H-imidazol-2-yl)methanol is highlighted by its ability to form stable complexes with metal ions, such as cobalt. The coordination chemistry of this ligand is significant due to the different geometries it can adopt when binding to metals. The ligand's reactivity is also demonstrated in its conversion into carbonyl compounds, showcasing its versatility as a synthon in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)methanol and its complexes have been explored through various spectroscopic techniques and theoretical calculations. Single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy have been employed to characterize the complexes. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict molecular geometries, electronic transitions, and vibrational frequencies, with the theoretical results showing good agreement with experimental data .
Furthermore, the biological evaluation of the ligand and its Co(II) complexes has been conducted, revealing potential as DPPH radical scavengers and antimicrobial agents against various microorganisms. The structure-activity relationship (SAR) study indicated that one of the Co(II) complexes exhibited superior antimicrobial effects and higher antioxidant activity compared to the other complex and the free ligand .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl)methanol derivatives are useful in preparing carbonyl compounds. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showing the versatility of this compound in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursors for Biomimetic Chelating Ligands : Certain derivatives, like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, serve as precursors in the synthesis of biomimetic chelating ligands. These have potential applications in medicinal chemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).
Biological and Medicinal Research
Inhibitor Design : Derivatives like 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol have been designed as selective COX-2 inhibitors, indicating their potential in developing new therapeutic agents (Tabatabai, Rezaee, & Kiani, 2012).
Prodrug Development : This compound has also been used in the design of hypoxia-activated prodrugs, like conjugating it with 7-ethyl-10-hydroxy camptothecin (SN-38), for targeted cancer therapies (Jin, Zhang, & Lu, 2017).
Material Science and Catalysis
Synthesis of Functional Materials : Its derivatives are involved in the synthesis of new families of chiral [Fe4O4]-cubane clusters with redox-active cores, suggesting applications in material science and catalysis (Seifried et al., 2022).
Formation of Complexes and Ligands : The compound plays a role in the formation of various metal complexes, which can have applications in areas like molecular recognition, sensing, and catalysis (Su, Li, Xiu, & Meng, 2012).
Safety And Hazards
Zukünftige Richtungen
Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-2-yl)methanol | |
CAS RN |
17334-08-6 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




